[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide
Description
Properties
Molecular Formula |
C6H14IN3S |
|---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
methyl N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C6H13N3S.HI/c1-5(9(2)3)8-6(7)10-4;/h7H,1-4H3;1H |
InChI Key |
WNLVHRNZRLZXPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=N)SC)N(C)C.I |
Origin of Product |
United States |
Preparation Methods
Chemical Background and Structure
The compound belongs to the class of isothiourea derivatives, characterized by the presence of the S-methylisothiourea moiety linked to a dimethylaminoethylidene group. The hydroiodide salt form enhances its stability and solubility for various applications.
Preparation Methods of [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide
General Synthetic Approach
The synthesis typically involves the reaction of dimethylamino-substituted precursors with S-methylisothiourea salts under controlled conditions, often in aqueous or alcoholic media, followed by salt formation with hydroiodic acid to yield the hydroiodide salt.
Detailed Synthetic Routes
Reaction of Diethyl Ethoxymethylenemalonate with S-methylisothiourea Salts
One common approach involves the condensation of diethyl ethoxymethylenemalonate with S-methylisothiourea sulfate or hemisulfate salts in the presence of a base such as sodium carbonate or potassium hydroxide.
These methods highlight the importance of base choice, solvent, temperature, and pH adjustment to optimize yield and purity.
Preparation of N,N'-di-Boc-S-methylisothiourea Intermediate
An important intermediate in the synthesis is N,N'-di-Boc-S-methylisothiourea, prepared by reacting bis-S-methylisothiourea sulfate with di-t-butyl dicarbonate in a biphasic system of tert-butyl alcohol and water, in the presence of sodium hydroxide.
This intermediate is crucial for subsequent transformations leading to the final hydroiodide salt.
Reaction Mechanism Insights
The reaction mechanism generally involves nucleophilic attack by the isothiourea nitrogen on the electrophilic carbon of the ethoxymethylene group, followed by cyclization and rearrangement to form the guanidine-like structure. The hydroiodide salt is formed by treatment with hydroiodic acid, stabilizing the compound as a crystalline solid.
Analytical Data and Purity Assessment
Purity and identity confirmation of the synthesized compound are typically performed using:
- High-Performance Liquid Chromatography (HPLC): Purity >99% at 254 nm and 280 nm wavelengths.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic chemical shifts confirming the structure.
- Melting Point and Crystallinity: Confirming the hydroiodide salt form.
Example NMR data (in DMSO-D6) for a related intermediate:
- $$ \delta $$ 1.24–1.27 ppm (triplet, 3H)
- 2.54 ppm (singlet, 3H)
- 4.19–4.23 ppm (quartet, 2H)
- 8.45 ppm (singlet, 1H)
These data correspond to the ethyl, methyl, methylene, and aromatic protons respectively, consistent with the expected structure.
Summary Table of Key Preparation Conditions and Yields
| Step/Compound | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| N,N'-di-Boc-S-methylisothiourea | Bis-S-methylisothiourea sulfate, di-t-butyl dicarbonate, NaOH, tert-butyl alcohol/water, 48 h | 62 | Intermediate for further synthesis |
| Condensation with Diethyl ethoxymethylenemalonate | S-methylisothiourea hemisulfate, KOH, water, 0–20 °C, inert atmosphere, overnight | 42.7 | High purity product after acidification |
| Condensation with Diethyl ethoxymethylenemalonate | S-methylisothiourea sulfate, NaOH, ethanol, reflux 2 h | 82 | Efficient method with good yield |
Chemical Reactions Analysis
Types of Reactions
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield reduced compounds, and substitution reactions may result in a variety of substituted derivatives.
Scientific Research Applications
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred based on functional groups and chemical classes present in the evidence:
Hydrazide Derivatives ()
The gallic hydrazide derivatives in (e.g., N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide) share an ethylidene hydrazide backbone but differ in key aspects:
- Functional Groups : The target compound features a thiourea (N-C=S) group, whereas hydrazides contain a carbonyl-hydrazine (CONHNH₂) motif. This distinction leads to differences in hydrogen-bonding capacity and metal chelation properties.
- Reactivity: Thioureas are known for nucleophilic sulfur, whereas hydrazides participate in condensation reactions (e.g., Schiff base formation).
Diisocyanates ()
Hexamethylene diisocyanate (1,6-diisocyanatohexane) is a monomer used in polyurethane production. Key contrasts include:
- Reactivity : Diisocyanates react with alcohols or amines to form polymers, whereas the target compound’s thiourea group may undergo alkylation or act as a catalyst.
- Hazards : Diisocyanates are respiratory sensitizers (GHS classification), while hydroiodide salts are typically irritants but less volatile .
Chloroethylamines ()
Compounds like 2-(Dimethylamino)ethyl chloride (NSC 1917) share a dimethylaminoethyl group but lack the thiourea moiety.
- Applications : Chloroethylamines are alkylating agents (e.g., in drug synthesis), whereas the target compound’s iodide counterion may facilitate iodide-mediated reactions .
Research Implications
While the provided evidence lacks direct data on the target compound, structural parallels with hydrazides, diisocyanates, and chloroethylamines highlight its unique hybrid characteristics. Further studies should explore:
Solubility and Stability : Comparative analysis with thiourea derivatives (e.g., S-methylisothiourea sulfate).
Catalytic Potential: Role of the iodide counterion in redox or substitution reactions.
Biological Activity : Screening for antimicrobial or antioxidant properties, as seen in gallic hydrazides .
Biological Activity
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide (DMSI) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMSI, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMSI is characterized by the presence of a dimethylamino group and an isothiourea moiety, which are both known to influence its biological interactions. The hydroiodide salt form enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
1. Antimicrobial Activity
DMSI has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial activity. For instance, related isothiourea derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting that DMSI may possess comparable antimicrobial properties .
2. Anticancer Effects
Research has indicated that DMSI may influence cancer cell proliferation. Compounds with similar structural features have been reported to induce apoptosis in cancer cell lines. For example, studies on isothiourea derivatives have demonstrated their ability to inhibit cell growth in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines . The mechanism of action may involve the modulation of signaling pathways associated with cell survival and death.
3. Neuropharmacological Effects
The sigma receptors (σ receptors), particularly σ1R and σ2R, are implicated in various neurological functions and diseases. DMSI's interaction with these receptors could provide insights into its neuroprotective potential. Research suggests that σ1R ligands can modulate calcium signaling and have therapeutic implications in neurodegenerative diseases . DMSI's role as a σ receptor ligand could be an area for future exploration.
The biological activity of DMSI can be attributed to several mechanisms:
- Receptor Interaction : DMSI may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Cell Cycle Regulation : By affecting the expression of genes involved in cell cycle regulation, DMSI could induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Isothiourea compounds are known to interact with oxidative stress pathways, potentially leading to increased ROS production in cancer cells, thus promoting apoptosis.
Case Studies
Several studies have explored the biological activities of isothiourea derivatives similar to DMSI:
- Study on Antimicrobial Activity : A study evaluating various isothiourea derivatives found that certain compounds exhibited potent antibacterial effects against E. coli with minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to 78.12 µg/mL .
- Anticancer Activity Assessment : Another investigation into isothiourea derivatives demonstrated significant antiproliferative effects on HeLa cells, with IC50 values indicating effective growth inhibition at low concentrations .
Data Table: Biological Activities of DMSI and Related Compounds
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| DMSI | Antimicrobial | E. coli | TBD |
| DMSI | Anticancer | HeLa | TBD |
| Isothiourea Derivative 1 | Antimicrobial | S. aureus | 62.5 µg/mL |
| Isothiourea Derivative 2 | Anticancer | A549 | 242.52 µg/mL |
Q & A
Q. Q1. What are the recommended spectroscopic methods for characterizing [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide, and how can researchers resolve ambiguities in structural assignments?
A1:
- Methodology : Use a combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry (MS). For NMR, focus on signals for the dimethylamino group (δ ~2.8–3.2 ppm for CH₃ protons) and the ethylidene moiety (δ ~5.5–6.5 ppm for C=NH protons) . IR should confirm thiourea C=S stretches (~1200–1250 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹). MS (ESI or EI) should match the molecular ion [M+H]⁺ or [M−I]⁺ for hydroiodide salts.
- Data Contradictions : If NMR signals overlap (e.g., due to tautomerism), employ variable-temperature NMR or 2D techniques (COSY, HSQC) to resolve ambiguities . Cross-validate with elemental analysis (C, H, N, S, I) to confirm stoichiometry .
Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and purity?
A2:
- Synthetic Routes : Start with S-methylisothiourea hydroiodide (CAS 4338-95-8) as a precursor . React it with 1-(dimethylamino)acetaldehyde under acidic conditions (e.g., HCl or HI) to form the ethylidene linkage.
- Optimization :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity. Avoid protic solvents, which may hydrolyze the thiourea group.
- Temperature Control : Maintain reflux conditions (70–80°C) to drive the reaction to completion.
- Purification : Crystallize the product from ethanol/water mixtures to remove unreacted precursors and byproducts . Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. Q3. How does the hydroiodide counterion influence the stability and reactivity of [1-(Dimethylamino)ethylidene]-S-methylisothiourea in aqueous versus non-aqueous media?
A3:
- Stability Studies :
- Aqueous Media : The hydroiodide salt enhances solubility but may hydrolyze in basic conditions (pH > 8). Use pH-controlled buffers (e.g., phosphate buffer, pH 5–7) to stabilize the compound .
- Non-Aqueous Media : In DMSO or DMF, the compound remains stable but may form aggregates. Characterize aggregation via dynamic light scattering (DLS) or UV-Vis spectroscopy .
- Reactivity : The iodide ion acts as a leaving group in nucleophilic substitution reactions. For example, in the presence of alkyl halides, it can form quaternary ammonium derivatives .
Q. Q4. What computational methods are suitable for modeling the tautomeric equilibria of this compound?
A4:
- Approach :
- DFT Calculations : Use B3LYP/6-31G(d,p) to model tautomers (e.g., thione vs. thiol forms). Compare calculated NMR chemical shifts with experimental data to validate the dominant tautomer .
- Solvent Effects : Apply the PCM (Polarizable Continuum Model) to simulate solvent interactions. For hydroiodide salts, include explicit water molecules in the model to account for hydrogen bonding .
- Validation : Correlate computational results with experimental variable-temperature NMR data to confirm energy barriers between tautomers .
Q. Q5. How can researchers address discrepancies in bioactivity data for derivatives of this compound across different studies?
A5:
- Root Causes : Discrepancies may arise from:
- Impurity Profiles : Trace impurities (e.g., unreacted S-methylisothiourea) can skew bioactivity results. Use HPLC-MS to quantify impurities and establish a purity threshold (>98%) for biological testing .
- Assay Conditions : Differences in solvent (DMSO vs. saline), cell lines, or incubation times may affect results. Standardize protocols using OECD guidelines for reproducibility .
- Resolution : Perform meta-analysis of existing data to identify outliers. Validate key findings via orthogonal assays (e.g., enzymatic vs. cell-based assays) .
Q. Q6. What strategies can be employed to study the compound’s role in heterocyclic synthesis, particularly for thiazole or triazole derivatives?
A6:
- Reaction Design :
- Cyclocondensation : React the compound with α-haloketones or hydrazonoyl chlorides to form thiazoles (e.g., analogous to Scheme 1 in ).
- Mechanistic Insight : Use stopped-flow IR to monitor intermediate formation (e.g., thioamide intermediates) .
- Product Characterization : Confirm regioselectivity via X-ray crystallography (if crystalline) or NOESY NMR to resolve spatial arrangements .
Q. Q7. How should researchers handle conflicting data on the compound’s stability under oxidative or photolytic conditions?
A7:
- Experimental Design :
- Oxidative Stability : Expose the compound to H₂O₂ (3–30%) and monitor degradation via LC-MS . Identify oxidation products (e.g., sulfoxide or sulfone derivatives) .
- Photolytic Stability : Use a UV chamber (λ = 254–365 nm) to simulate light exposure. Track decomposition kinetics with HPLC-UV and correlate with Arrhenius modeling to predict shelf life .
- Mitigation : Stabilize the compound with antioxidants (e.g., BHT) or store in amber vials under inert gas (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
